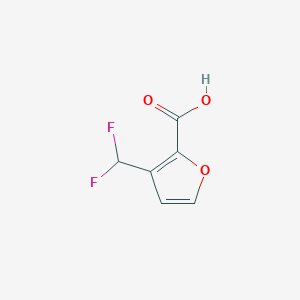

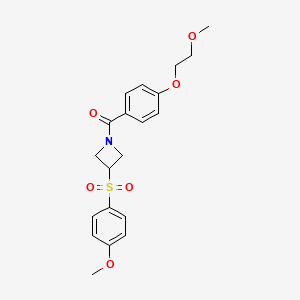

(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that is widely used in scientific research for its unique properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

The compound of interest, due to its complex structure involving azetidinone and sulfonyl functional groups, has been a subject of various synthetic and pharmacological studies. Research has shown that derivatives of azetidinones, similar in structural complexity to the compound , have been synthesized with a focus on their potential biological and pharmacological activities.

Synthesis of Azetidinones Derivatives : A study by Jagannadham et al. (2019) involved the synthesis of substituted azetidinones derived from a dimer of Apremilast, indicating the interest in azetidinone scaffolds for their biological and pharmacological potencies. The synthesis process involved condensation and annulation reactions to yield compounds recognized for their potential medicinal applications, highlighting the methodological approach to creating structurally similar compounds (Jagannadham et al., 2019).

Chemicoenzymatic Synthesis of Monobactams : Another study detailed the synthesis of 4-(methoxyethyl) monobactams through a chemicoenzymatic approach, involving the creation of monobactam analogues with a methoxyethyl group at the β-lactam ring. This research demonstrates the antimicrobial activity against a variety of gram-negative bacteria, underlining the significance of the structural elements present in the compound of interest for antimicrobial purposes (Yamashita Haruo et al., 1988).

Anticancer and Antiestrogenic Activities : Furthermore, compounds structurally related to (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been investigated for their anticancer and antiestrogenic activities. For example, a synthesis and study of dihydronaphthalene and phenstatin analogs demonstrated potent antiestrogenic activity and cytotoxicity against tumor cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Jones et al., 1979); (Magalhães et al., 2013).

Propiedades

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-25-11-12-27-17-5-3-15(4-6-17)20(22)21-13-19(14-21)28(23,24)18-9-7-16(26-2)8-10-18/h3-10,19H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJWKWPHIWEOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)

![4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372450.png)

![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)

![4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)

![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)